molecular formula C14H18N2O3 B14035056 ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate

ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate

Cat. No.: B14035056
M. Wt: 262.30 g/mol
InChI Key: JVVIYFATUBHPJK-UHFFFAOYSA-N
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Description

Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is a complex organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with acetamide under specific conditions to introduce the acetamido group. The hydroxyl group is then introduced through a hydroxylation reaction, and the ethyl ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the acetamido group may result in various substituted derivatives.

Scientific Research Applications

Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.

    5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate: Contains a chloro and hydroxy group, showing different reactivity.

Uniqueness

Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, hydroxy, and ethyl ester groups makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 5-acetamido-1-hydroxy-2,3-dihydroindene-1-carboximidate

InChI

InChI=1S/C14H18N2O3/c1-3-19-13(15)14(18)7-6-10-8-11(16-9(2)17)4-5-12(10)14/h4-5,8,15,18H,3,6-7H2,1-2H3,(H,16,17)

InChI Key

JVVIYFATUBHPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1(CCC2=C1C=CC(=C2)NC(=O)C)O

Origin of Product

United States

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